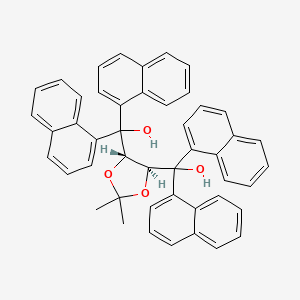

((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) is a useful research compound. Its molecular formula is C47H38O4 and its molecular weight is 666.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) , with a molecular weight of 666.80 g/mol and a molecular formula of C47H38O4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available data regarding its biological properties, synthesis, and applications.

- Molecular Weight : 666.80 g/mol

- Molecular Formula : C47H38O4

- CAS Number : 171086-52-5

- Storage Conditions : Store in an inert atmosphere at 2-8°C.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of multiple aromatic rings in this compound suggests potential radical scavenging activity. Studies have shown that such compounds can mitigate oxidative stress in various biological systems by neutralizing free radicals .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific cytochrome P450 enzymes. Notably:

- CYP2D6 Inhibition : It is reported to inhibit CYP2D6, which is crucial for drug metabolism .

- Other CYP Enzymes : It does not significantly inhibit CYP1A2, CYP2C19, CYP2C9, or CYP3A4, indicating a selective inhibition profile .

Cytotoxicity and Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest. Further investigation is required to elucidate the specific pathways involved.

Structure-Activity Relationship (SAR)

The structural complexity of ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) allows for diverse interactions with biological targets:

- Dioxolane Ring : Contributes to the compound's stability and potential interactions with biomolecules.

- Naphthyl Groups : Enhance lipophilicity, which may improve membrane permeability and bioavailability.

Case Studies

- Antioxidant Efficacy : In vitro studies demonstrated that similar dioxolane derivatives reduced oxidative damage in neuronal cells by up to 50% compared to controls .

- Cytotoxicity Testing : A study on various cancer cell lines revealed that compounds structurally related to this dioxolane exhibited IC50 values in the micromolar range, suggesting potential as anticancer agents .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 666.80 g/mol |

| Molecular Formula | C47H38O4 |

| CAS Number | 171086-52-5 |

| Antioxidant Activity | Significant |

| CYP Enzyme Inhibition | CYP2D6 (Yes), Others (No) |

| Cytotoxicity | IC50 in micromolar range |

Applications De Recherche Scientifique

Applications in Asymmetric Synthesis

One of the primary applications of this compound lies in its role as a chiral ligand in asymmetric synthesis. Chiral ligands are crucial for the development of enantioselective reactions, which produce one enantiomer preferentially over another. Specifically:

- Chiral Diphosphite Ligands : The compound can be utilized to prepare chiral diphosphite ligands through reactions with phosphorochloridites. These ligands are essential in various catalytic processes, including palladium-catalyzed reactions that require high enantioselectivity .

- Catalytic Applications : Research indicates that this compound can enhance the efficiency of catalytic reactions by stabilizing transition states and facilitating the formation of desired products with high selectivity .

Case Study 1: Synthesis of Epoxy Compounds

A notable study demonstrated the use of ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) as an intermediate in synthesizing (6Z)-cis-9S,10R-epoxy-nonadecene, a female sex pheromone of the elm spanworm. This application highlights its significance in organic synthesis and the development of pheromone-based pest control strategies .

Case Study 2: Development of Asymmetric Catalysts

In another research effort, this compound was employed to create novel asymmetric catalysts that demonstrated improved activity and selectivity in various organic transformations. The results indicated that the incorporation of this dioxolane derivative led to significant enhancements in reaction yields and enantiomeric excesses compared to traditional catalysts .

Data Table: Summary of Applications

Propriétés

IUPAC Name |

[(4S,5S)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40)44(51-45)47(49,41-29-13-21-33-17-5-9-25-37(33)41)42-30-14-22-34-18-6-10-26-38(34)42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZVNZRNIOJACO-CXNSMIOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]([C@H](O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465662 |

Source

|

| Record name | 395242_ALDRICH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171086-52-5 |

Source

|

| Record name | 395242_ALDRICH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.